molecular formula C21H24N2O3S B11256009 N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B11256009
M. Wt: 384.5 g/mol
InChI Key: IQLWWGQQKAUXAI-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a quinoline moiety fused with a pyrrolo ring and a sulfonamide group, makes it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyrrolo Ring: The pyrrolo ring can be introduced via a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and a suitable diketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted quinoline derivatives with nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential as an antibacterial agent. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid.

Medicine

Medically, this compound could be explored for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its structure suggests it could be a potent inhibitor of bacterial enzymes.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in certain chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its antibacterial properties.

Uniqueness

N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its fused quinoline and pyrrolo ring structure, which is not commonly found in other sulfonamides. This unique structure could potentially offer enhanced antibacterial activity and different pharmacokinetic properties compared to other sulfonamides.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-2-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

InChI

InChI=1S/C21H24N2O3S/c1-13(2)15-6-8-17(9-7-15)22-27(25,26)18-11-16-5-4-10-23-20(16)19(12-18)14(3)21(23)24/h6-9,11-14,22H,4-5,10H2,1-3H3

InChI Key

IQLWWGQQKAUXAI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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